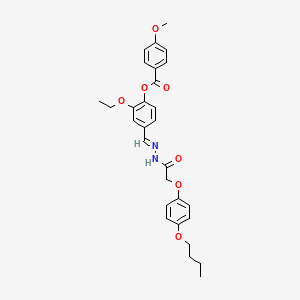
4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate: is a complex organic compound. Its structure consists of a central 4-methoxybenzoate core, with additional functional groups attached. The compound’s unique arrangement makes it intriguing for scientific exploration.
Preparation Methods
Synthetic Routes:
Method 1: One synthetic route involves the condensation of 4-methoxybenzoic acid with 2-ethoxybenzoyl chloride, followed by reaction with hydrazine hydrate to form the hydrazone intermediate. Subsequent acetylation and coupling with 4-butoxyphenol yield the target compound.
Method 2: Another approach employs a similar hydrazone formation, but with 4-butoxybenzoyl chloride as the starting material.
Reaction Conditions:
- Reactions occur under anhydrous conditions.
- Solvents like dichloromethane or dimethylformamide are commonly used.
- Catalysts or base-mediated steps may be involved.
Industrial Production:
- Limited information is available regarding large-scale industrial production. Researchers primarily focus on its synthetic pathways.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, impacting solubility, stability, and biological activity.
Scientific Research Applications
Chemistry: Used as a model compound for studying hydrazone chemistry and reactivity.
Biology: Investigated for potential bioactivity, including antimicrobial or antitumor properties.
Medicine: Research explores its pharmacological effects and potential drug development.
Industry: Limited applications due to its rarity and complexity.
Mechanism of Action
Targets: The compound likely interacts with cellular receptors or enzymes.
Pathways: Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
Unique Features: Its combination of 4-methoxybenzoate, ethoxyphenyl, and butoxyphenoxy groups sets it apart.
Similar Compounds:
Remember that this compound remains relatively unexplored, and further research will unveil its full potential
Properties
CAS No. |
769150-24-5 |
|---|---|
Molecular Formula |
C29H32N2O7 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-butoxyphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C29H32N2O7/c1-4-6-17-36-24-12-14-25(15-13-24)37-20-28(32)31-30-19-21-7-16-26(27(18-21)35-5-2)38-29(33)22-8-10-23(34-3)11-9-22/h7-16,18-19H,4-6,17,20H2,1-3H3,(H,31,32)/b30-19+ |
InChI Key |
NOHDIBNMFNLOAX-NDZAJKAJSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OCC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Bromophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12015970.png)

![N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12015984.png)

![4-bromo-2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenyl 4-chlorobenzoate](/img/structure/B12015993.png)


![1-[(E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]naphthalen-2-ol](/img/structure/B12016000.png)
![[4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016005.png)
![2-iodo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12016006.png)
![(3Z)-1-benzyl-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12016017.png)


![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12016027.png)
